Enhanced Tumor Spheroid Penetration Depth of Cend-1 vs. RGD-Conjugated Systems
In a direct head-to-head comparison using C6 glioma spheroids, the Cend-1-mediated doxorubicin-polymer conjugate (iRGD-PPCD) achieved a penetration depth of 144 μm, compared to only 115 μm for the conventional RGD-conjugated system (RGD-PPCD). Co-administration of free Cend-1 with PPCD (iRGD + PPCD) further increased penetration to 150 μm, representing a 30% improvement over the RGD control [1].
| Evidence Dimension | Penetration depth in C6 glioma spheroids |
|---|---|
| Target Compound Data | 144 μm (iRGD-PPCD); 150 μm (iRGD + PPCD) |
| Comparator Or Baseline | 115 μm (RGD-PPCD conjugate with RGDyC) |
| Quantified Difference | +29 μm (25% increase) for conjugate; +35 μm (30% increase) for co-administration |
| Conditions | C6 glioma spheroids; doxorubicin-polymer conjugate (PPCD) delivery system |
Why This Matters
This direct spheroid penetration comparison quantifies Cend-1's superior ability to deliver payloads deep into tumor tissue, a critical parameter for treating solid tumors where poor drug penetration limits efficacy.
- [1] Wang K, Zhang X, Liu Y, Liu C, Jiang B, Jiang Y. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates. Biomaterials. 2014;35(30):8735-47. View Source
